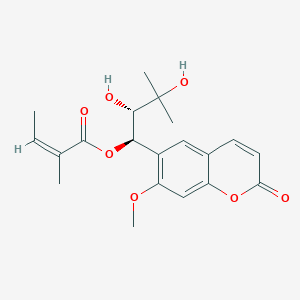
Angelol K
Overview
Description
Angelol K is a natural product isolated from the roots of Angelica sinensis, commonly known as Dong Quai. This compound belongs to the class of coumarins and has been widely studied for its bioactive properties. This compound has a molecular formula of C({20})H({24})O(_{7}) and a molecular weight of 376.15 g/mol . It is known for its significant activity on human platelet aggregation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Angelol K involves several steps, starting from the extraction of the roots of Angelica sinensis. The roots are typically dried and ground into a powder, which is then subjected to solvent extraction using ethyl acetate. The extract is further purified using chromatographic techniques to isolate this compound .
Industrial Production Methods: Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The roots of Angelica sinensis are harvested, dried, and processed in bulk. Solvent extraction is performed using large-scale extraction equipment, and the crude extract is purified using industrial chromatography systems to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Angelol K undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct bioactive properties .
Scientific Research Applications
Angelol K has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying coumarin derivatives and their chemical properties.
Biology: Investigated for its effects on cellular processes, including platelet aggregation and immune response.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular health and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals, cosmetics, and health products due to its bioactive properties
Mechanism of Action
Angelol K exerts its effects through several mechanisms:
Platelet Aggregation Inhibition: this compound inhibits the polymerization of platelets, reducing the release of serotonin and adenosine diphosphate, which are key factors in platelet aggregation.
Anticoagulant Activity: The compound has anticoagulant properties, which contribute to its potential therapeutic effects in cardiovascular health.
Immune Support: this compound supports the immune system by modulating immune responses and promoting hematopoiesis.
Comparison with Similar Compounds
Angelol K is part of a family of coumarin derivatives, including:
- Angelol B
- Angelol C
- Angelol D
- Angelol G
- Angelol L
Uniqueness: this compound is unique due to its specific molecular structure and bioactive properties. Compared to other similar compounds, this compound has shown significant activity in inhibiting platelet aggregation and has distinct therapeutic potential .
Properties
IUPAC Name |
[(1R,2S)-2,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutyl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-6-11(2)19(23)27-17(18(22)20(3,4)24)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6-/t17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHUBXAYVOCLNA-PWZGUCPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)[C@@H](C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol](/img/structure/B1640464.png)
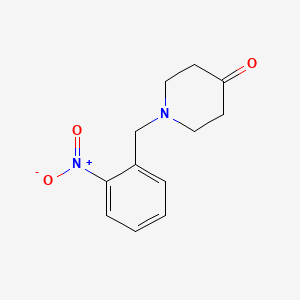



![(1Z,5Z)-Cycloocta-1,5-diene;[(1S,2R,3R,4R)-3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl]-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B1640483.png)

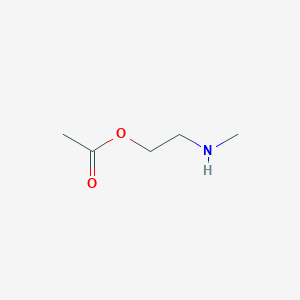

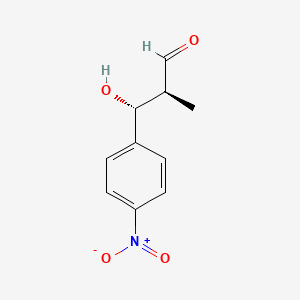
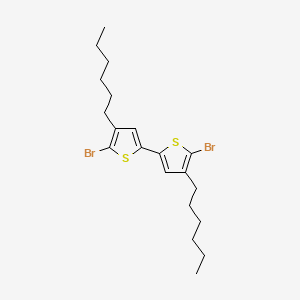


![(1S,4S)-2-Pyridazin-3-YL-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1640529.png)
